molecular formula C14H16ClFN4O B4676883 N-(3-chloro-4-fluorophenyl)-N'-[3-(4-methyl-1H-pyrazol-1-yl)propyl]urea

N-(3-chloro-4-fluorophenyl)-N'-[3-(4-methyl-1H-pyrazol-1-yl)propyl]urea

Cat. No.: B4676883
M. Wt: 310.75 g/mol
InChI Key: ILJDKQPJJIYSDK-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-N’-[3-(4-methyl-1H-pyrazol-1-yl)propyl]urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields such as medicinal chemistry, agriculture, and material science. The unique structural features of this compound, including the presence of chloro, fluoro, and pyrazolyl groups, contribute to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-N’-[3-(4-methyl-1H-pyrazol-1-yl)propyl]urea typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4-fluoroaniline and 4-methyl-1H-pyrazole.

    Formation of Intermediate: The 3-chloro-4-fluoroaniline is reacted with an appropriate isocyanate to form an intermediate urea derivative.

    Final Coupling: The intermediate is then coupled with 3-(4-methyl-1H-pyrazol-1-yl)propylamine under controlled conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch or Continuous Flow Processes: Depending on the scale, either batch reactors or continuous flow systems may be used.

    Optimization of Reaction Conditions: Parameters such as temperature, pressure, and solvent choice are optimized to maximize yield and purity.

    Purification: The final product is purified using techniques like recrystallization, chromatography, or distillation.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-N’-[3-(4-methyl-1H-pyrazol-1-yl)propyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Nucleophiles like amines, thiols, in polar aprotic solvents.

Major Products

    Oxidation: Formation of corresponding N-oxides or hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-N’-[3-(4-methyl-1H-pyrazol-1-yl)propyl]urea has several applications in scientific research:

    Medicinal Chemistry: It may be investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Biological Studies: The compound can be used in studies to understand its interaction with biological macromolecules like proteins and nucleic acids.

    Agriculture: It may serve as a lead compound for the development of agrochemicals such as herbicides or fungicides.

    Material Science: The unique structural features of the compound can be exploited in the design of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-N’-[3-(4-methyl-1H-pyrazol-1-yl)propyl]urea involves:

    Molecular Targets: The compound may target specific enzymes or receptors, inhibiting their activity.

    Pathways Involved: It may interfere with biochemical pathways related to cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-4-fluorophenyl)-N’-[3-(4-methyl-1H-pyrazol-1-yl)propyl]carbamate
  • N-(3-chloro-4-fluorophenyl)-N’-[3-(4-methyl-1H-pyrazol-1-yl)propyl]thiourea

Uniqueness

  • Structural Features : The presence of both chloro and fluoro groups along with the pyrazolyl moiety makes it unique compared to other urea derivatives.
  • Biological Activity : Its specific interactions with biological targets may differ from those of similar compounds, leading to distinct pharmacological or agrochemical properties.

Properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)-3-[3-(4-methylpyrazol-1-yl)propyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClFN4O/c1-10-8-18-20(9-10)6-2-5-17-14(21)19-11-3-4-13(16)12(15)7-11/h3-4,7-9H,2,5-6H2,1H3,(H2,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILJDKQPJJIYSDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CCCNC(=O)NC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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